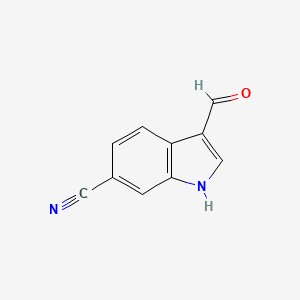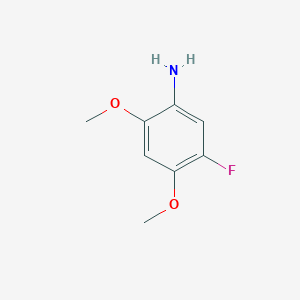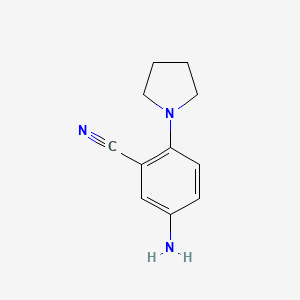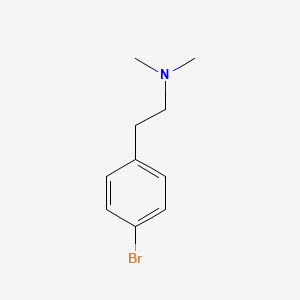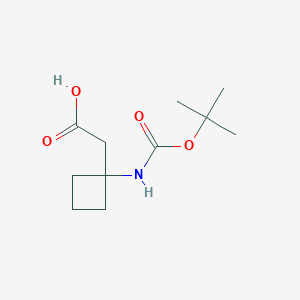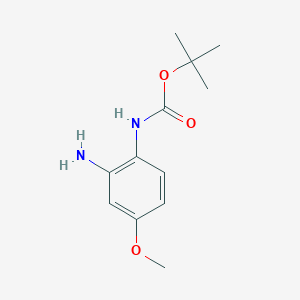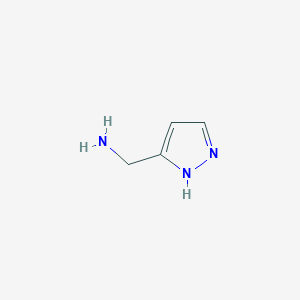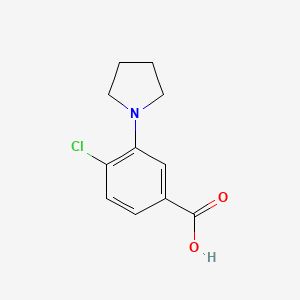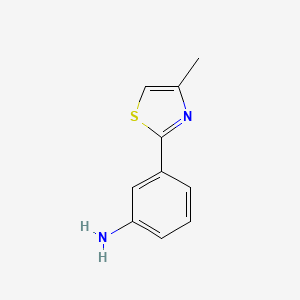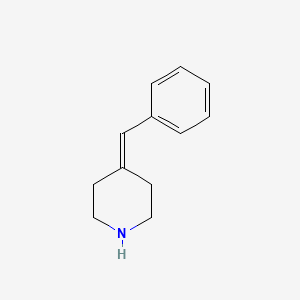
4-(Phenylmethylidene)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Phenylmethylidene)piperidine derivatives are a class of compounds that have been synthesized and studied for various biological activities. These compounds are characterized by a piperidine core with a phenylmethylidene substituent. The research on these derivatives spans across different pharmacological activities, including potential neuroleptic properties, antiallergy activity, opioid receptor affinity, and antimycobacterial activity .
Synthesis Analysis
The synthesis of 4-(phenylmethylidene)piperidine derivatives involves various chemical reactions, often aiming to introduce specific substituents that confer the desired biological activity. For instance, halogenated 4-(phenoxymethyl)piperidines were synthesized for potential use as σ receptor ligands, with various N-substituents and moieties on the phenoxy ring being explored . Similarly, a series of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines were synthesized and evaluated for antiallergy activity . The synthesis of these compounds is typically achieved through multi-step reactions, including condensation and substitution reactions, as well as 1,3-dipolar cycloadditions in the case of spiro-piperidin-4-ones .
Molecular Structure Analysis
The molecular structure of 4-(phenylmethylidene)piperidine derivatives has been elucidated using various analytical techniques, including X-ray crystallography and NMR spectroscopy. For example, the crystal and molecular structure of 4-carboxypiperidinium chloride was determined, revealing a chair conformation of the piperidine ring and specific hydrogen bonding interactions . The NMR spectra of some N-substituted-4-(cyanophenylmethylene)-piperidines provided insights into the conformational dynamics and electronic effects within the molecule .
Chemical Reactions Analysis
The chemical reactivity of 4-(phenylmethylidene)piperidine derivatives is influenced by the substituents present on the piperidine ring. For instance, the presence of a cyano group can lead to specific interactions and affect the overall reactivity of the compound . The chemical reactions explored in the synthesis and modification of these derivatives are crucial for achieving the desired pharmacological profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(phenylmethylidene)piperidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the thermal properties of a specific derivative were studied using thermogravimetric analysis, indicating stability within a certain temperature range . The lipophilicity, as estimated by log P values, is also an important property that affects the biological activity and pharmacokinetics of these compounds .
Case Studies and Biological Activity
Several case studies have demonstrated the potential biological activities of 4-(phenylmethylidene)piperidine derivatives. For example, halogenated derivatives showed high uptake and retention in the brain and other organs, indicating their potential as probes for in vivo studies of σ receptors . Another derivative exhibited potent antiallergy activity in an IgE-mediated model . Additionally, certain derivatives have shown promising anxiolytic and antidepressant effects in animal models , and antimycobacterial activity against Mycobacterium tuberculosis . The bioactivity of N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride was also tested, showing potential anti-leukemia effects .
科学的研究の応用
Gastric Antisecretory Agents : Research has identified 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines as potent gastric antisecretory agents. Modifications to this structure led to the development of fenoctimine, a compound with no anticholinergic activity, potentially useful in peptic ulcer disease treatment (Scott et al., 1983).
Antimycobacterial Activity : Spiro-piperidin-4-ones, synthesized through cycloaddition of azomethine ylides, showed significant in vitro and in vivo activity against Mycobacterium tuberculosis. One compound was notably more potent than isoniazid and ciprofloxacin, indicating promise for treating tuberculosis (Kumar et al., 2008).
Local Anesthetic Action : 4-Phenylpiperidine derivatives have been found to exhibit strong local anesthetic action, surpassing lidocaine in certain aspects. These compounds may be promising for topical anesthetic applications (Igarashi et al., 1983).
Acetylcholinesterase Inhibitors : Derivatives of 1-benzyl-4-(2-phthalimidoethyl)piperidine have been studied for their anti-acetylcholinesterase activity, which is significant for potential treatments of conditions like Alzheimer's disease (Sugimoto et al., 1992).
Antibacterial and Antifungal Properties : 4-Hydroxy-4-Phenyl Piperidine Derivatives have been synthesized and shown to exhibit in vitro antibacterial and antifungal activities against different pathogens (Rafiq et al., 2013).
CNS Agents and Antidepressants : Some 4-piperidine derivatives have been evaluated for their potential as central nervous system agents and antidepressants, with certain compounds showing promising activity (Martin et al., 1979).
Fluorescent pH Sensors : 4-Piperidine-naphthalimide derivatives have been developed as novel fluorescent pH sensors, showing strong fluorescence quench and red shift in weakly acidic conditions due to intramolecular hydrogen bonding (Cui et al., 2004).
特性
IUPAC Name |
4-benzylidenepiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5,10,13H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQNIKYRPSFQKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444640 |
Source


|
| Record name | 4-benzylidene-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylmethylidene)piperidine | |
CAS RN |
164650-58-2 |
Source


|
| Record name | 4-benzylidene-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


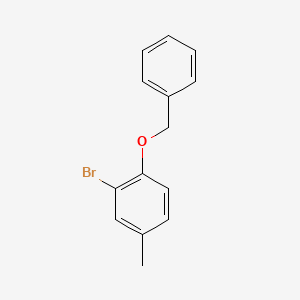
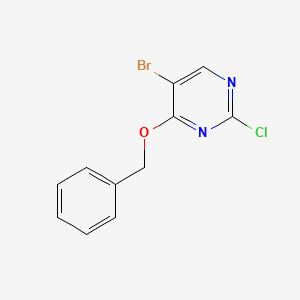
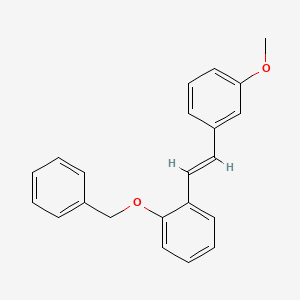
![Thieno[2,3-C]pyridine-2-carbaldehyde](/img/structure/B1278127.png)
